molecular formula C16H16N2 B12092826 1-Phenethyl-1H-indol-4-amine

1-Phenethyl-1H-indol-4-amine

Cat. No.: B12092826
M. Wt: 236.31 g/mol
InChI Key: YODRQPNZSQWIGL-UHFFFAOYSA-N
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Description

1-Phenethyl-1H-indol-4-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a phenethyl group attached to the nitrogen atom of the indole ring. Indole derivatives exhibit a wide range of biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-indol-4-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The phenethyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by purification processes to obtain the desired compound in high yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-1H-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-4-carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed:

    Oxidation: Indole-4-carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

1-Phenethyl-1H-indol-4-amine has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenethyl-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-1H-indol-4-amine: Similar structure but with a methyl group instead of a phenethyl group.

    1-Benzyl-1H-indol-4-amine: Contains a benzyl group instead of a phenethyl group.

    1-Phenethyl-1H-indol-3-amine: Similar structure but with the amine group at the 3-position instead of the 4-position.

Uniqueness: 1-Phenethyl-1H-indol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenethyl group can enhance its interaction with certain molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1-(2-phenylethyl)indol-4-amine

InChI

InChI=1S/C16H16N2/c17-15-7-4-8-16-14(15)10-12-18(16)11-9-13-5-2-1-3-6-13/h1-8,10,12H,9,11,17H2

InChI Key

YODRQPNZSQWIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC3=C(C=CC=C32)N

Origin of Product

United States

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